N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide
Description
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide is a pyrazolopyrimidine derivative featuring a p-tolyl substituent at the 1-position and an m-tolyloxy-acetamide group at the 2-position. Pyrazolopyrimidines are heterocyclic systems known for their pharmacological relevance, particularly as kinase inhibitors and anti-inflammatory agents. The compound’s synthesis likely involves multi-step reactions, including cyclization and functionalization of pyrazole intermediates, as inferred from analogous pyrazolopyrimidine syntheses described in the literature .
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-6-8-16(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-29-17-5-3-4-15(2)10-17/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDOBKSRAGAEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
1. Structural Overview
The compound features a pyrazolo ring fused with a pyrimidine structure, characterized by the presence of a p-tolyl group and an m-tolyloxy acetamide moiety. These structural attributes suggest potential interactions with various biological targets, making it a candidate for pharmacological applications.
2. Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole Ring : The initial step often includes the condensation of p-tolylhydrazine with ethyl acetoacetate.
- Cyclization : This is followed by cyclization with formamide to establish the core structure.
- Acetylation : The final step involves introducing the acetamide group through acetylation.
These methods can be optimized for industrial production to enhance yield and purity.
3.1 Anticancer Properties
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer activity. For instance, molecular docking studies have shown that similar compounds can effectively bind to ATP-binding sites on protein kinases, which are crucial for cancer cell proliferation.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Anti-cancer | |
| 6-(Chloromethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Antimicrobial | |
| 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one | Inhibition of specific kinases |
3.2 Anti-inflammatory and Antimicrobial Effects
Similar derivatives have demonstrated anti-inflammatory and antimicrobial properties. The presence of specific substituents in the structure can enhance these activities by modulating enzyme functions involved in inflammatory pathways.
The mechanism involves binding to specific molecular targets such as kinases. For example, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide acts as a kinase inhibitor by occupying the ATP-binding site, thereby disrupting downstream signaling pathways essential for cell survival and proliferation.
4. Case Studies
Recent studies have focused on evaluating the cytotoxicity of pyrazolo-pyrimidine derivatives against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver), HCT-116 (colon), PC3 (prostate), MCF-7 (breast).
- Findings : Compounds exhibited IC50 values indicating significant cytotoxic effects across multiple cell lines, suggesting broad-spectrum anticancer potential.
5. Conclusion
This compound shows promise as a lead compound in drug development due to its diverse biological activities. Its structural characteristics allow it to serve as a scaffold for designing new therapeutics aimed at treating various diseases influenced by kinase activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazolopyrimidine Derivatives with Varied Substituents
- 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Core Structure: Shares the pyrazolo[3,4-d]pyrimidine backbone. Key Differences: Lacks the acetamide moiety; instead, it has an imino group at position 4 and an amine at position 3. Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, highlighting the role of cyano intermediates in pyrazolopyrimidine chemistry .
- Patent Compound (Example 52, ) Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one system. Key Differences: Incorporates a sulfonamide group (N-methylbenzenesulfonamide) and fluorinated aromatic substituents. Properties: Higher molecular weight (579.1 g/mol) and melting point (228–230°C) compared to the target compound, likely due to the chromenone moiety .
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyrimidine | p-Tolyl, m-tolyloxy-acetamide | Not reported | Not reported |
| 4-Imino-1-p-tolyl-pyrazolopyrimidine | Pyrazolo[3,4-d]pyrimidine | p-Tolyl, imino, amine | Not reported | Not reported |
| Patent Compound (Example 52) | Pyrazolo-chromenone hybrid | Fluorophenyl, sulfonamide | 579.1 | 228–230 |
Heterocyclic Variants with Modified Cores
- Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazin-5(4H)-one (Compound 15, ) Core Structure: Pyrazolo-pyrrolopyrazine instead of pyrazolopyrimidine. Synthesis: Uses amino acids and reductive lactamization, contrasting with the target compound’s likely acetamide functionalization .
- N-Chlorophenyl Acetamide (CPA, ) Core Structure: Oxadiazole-thienopyridine hybrid with an acetamide group. Key Differences: The chlorophenyl and thienopyridine groups introduce distinct electronic effects compared to the m-tolyloxy and pyrazolopyrimidine moieties in the target compound. Analysis: Theoretical studies (HOMO-LUMO, FTIR) suggest CPA has strong electron-withdrawing character, which may differ from the target compound’s electronic profile .
Key Research Findings and Implications
- Structural Stability : Pyrazolopyrimidines with electron-donating groups (e.g., p-tolyl) exhibit enhanced stability compared to halogenated analogues, as seen in isomerization studies .
- Functional Group Impact : Acetamide derivatives (e.g., CPA in ) show altered solubility and electronic properties due to substituent polarity, suggesting the target compound’s m-tolyloxy group may enhance lipophilicity .
- Synthetic Flexibility : The diversity of pyrazolopyrimidine derivatives underscores the scaffold’s adaptability for drug discovery, though substituent choice critically influences physicochemical and biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
